Etifelmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Etifelmine, also known as 3-[2-(ethylamino)-1-hydroxyethyl]phenol hydrochloride, is a chemical compound with the formula . It is primarily recognized for its role as an adrenergic agonist, interacting with both beta-1 and certain alpha-adrenergic receptors. This compound has been utilized as a vasoconstrictor agent in medical applications . Structurally, it features a phenolic group and an ethylamine moiety, contributing to its pharmacological properties.

- Acylation: Reacting with acyl chlorides to form amides.

- Protonation: The amine group can be protonated under acidic conditions.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions .

Etifelmine exhibits significant biological activity, particularly as an adrenergic agonist. Its mechanism of action involves stimulating adrenergic receptors, which leads to vasoconstriction and increased blood pressure. This makes it useful in treating conditions such as orthostatic hypotension. Research indicates that it may also have potential applications in managing certain cardiovascular disorders .

The synthesis of Etifelmine typically involves the following methods:

- Base-Catalyzed Reaction: A common synthesis route involves the reaction between benzophenone and butyronitrile, catalyzed by a base to yield 2-[hydroxy(diphenyl)methyl]butanenitrile.

- Hydrochloride Formation: The hydrochloride salt of Etifelmine is formed by neutralizing the base-catalyzed product with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

Etifelmine is primarily used in the pharmaceutical industry for its vasoconstrictive properties. Its applications include:

- Vasoconstrictor Agent: Utilized in treating low blood pressure conditions.

- Research Purposes: Investigated for its effects on adrenergic receptors and potential therapeutic uses in cardiovascular diseases .

Studies on Etifelmine's interactions with other compounds reveal its ability to modulate adrenergic signaling pathways. Its interactions with beta-1 and alpha-adrenergic receptors have been characterized, showing that it can enhance sympathetic nervous system activity. Further research is ongoing to explore its pharmacokinetics and potential drug-drug interactions .

Etifelmine shares structural similarities with several other compounds that act on adrenergic receptors. Here are a few notable comparisons:

| Compound Name | Structure | Primary Use | Unique Features |

|---|---|---|---|

| Phenylephrine | C9H13NO2 | Nasal decongestant | Selective alpha-1 agonist, minimal cardiac effects |

| Ephedrine | C10H15NO | Bronchodilator | Acts on both alpha and beta receptors |

| Norepinephrine | C8H11NO3 | Vasopressor | Stronger effect on alpha receptors than beta |

| Etilefrine | C10H16ClNO2 | Vasoconstrictor | Similar structure but different receptor affinity |

Etifelmine's unique combination of an ethylamine group and a phenolic structure distinguishes it from these compounds, particularly in its specific receptor interactions and therapeutic applications .

Etifelmine possesses the molecular formula C₁₇H₁₉N, representing a compound containing seventeen carbon atoms, nineteen hydrogen atoms, and one nitrogen atom [2]. The molecular weight of etifelmine is precisely 237.34 grams per mole, with an exact mass of 237.151749610 daltons [2]. The monoisotopic mass is recorded as 237.151750 daltons, providing high precision for analytical identification purposes [3].

The elemental composition by percentage demonstrates the predominantly organic nature of this compound, with carbon comprising 86.03% of the molecular weight, hydrogen accounting for 8.07%, and nitrogen representing 5.90% of the total molecular mass [20]. This composition reflects the presence of extensive aromatic systems and aliphatic components characteristic of diphenylmethylene derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N |

| Molecular Weight | 237.34 g/mol |

| Exact Mass | 237.151749610 Da |

| Monoisotopic Mass | 237.151750 Da |

| Carbon Content | 86.03% |

| Hydrogen Content | 8.07% |

| Nitrogen Content | 5.90% |

IUPAC Nomenclature and Synonyms

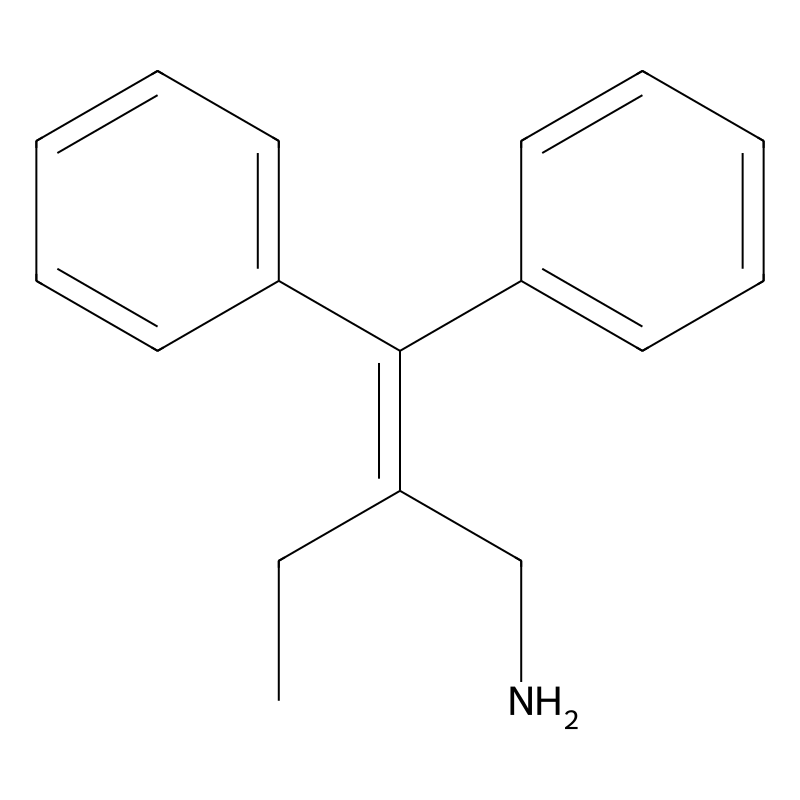

The systematic International Union of Pure and Applied Chemistry nomenclature for etifelmine is 2-benzhydrylidenebutan-1-amine [2]. This nomenclature precisely describes the structural framework, indicating a butane chain with an amine group at position 1 and a benzhydrylidene substituent at position 2.

Etifelmine is registered under the Chemical Abstracts Service registry number 341-00-4 [2] [3]. The compound is also known by several synonyms and international nonproprietary names, including etifelmin, etifelmina (Spanish International Nonproprietary Name), and etifelminum (Latin International Nonproprietary Name) [2]. Additionally, the compound has been referred to as gilutensin in some pharmaceutical contexts [1] [4].

The Simplified Molecular-Input Line-Entry System notation for etifelmine is CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN, which provides a linear representation of the molecular structure [2] [15]. The International Chemical Identifier string is InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3, offering a standardized method for chemical structure representation [2].

Structural Characteristics

Bond Arrangements and Functional Groups

Etifelmine exhibits a complex arrangement of covalent bonds that define its chemical properties and biological activity [2]. The molecule contains a primary amine functional group (-NH₂) located at the terminal position of the carbon chain, serving as the principal polar component of the structure [18]. This primary amine represents the sole hydrogen bond donor in the molecule, with the nitrogen atom also functioning as a hydrogen bond acceptor [2].

The central structural feature is an alkene double bond (C=C) connecting the aliphatic chain to the diphenylmethylene system [2]. This double bond restricts rotational freedom and contributes to the overall molecular rigidity. The molecule contains four rotatable bonds, allowing for conformational flexibility in specific regions while maintaining structural constraints imposed by the aromatic systems [2].

Two benzene rings comprise the diphenylmethylene group, each containing six aromatic carbon-carbon bonds with delocalized electron systems [2]. These aromatic systems contribute significantly to the molecule's hydrophobic character and provide extensive opportunities for pi-pi interactions with biological targets.

| Bond Type | Count | Functional Significance |

|---|---|---|

| Aromatic C-C | 12 | Hydrophobic interactions, pi-stacking |

| Aliphatic C-C | 3 | Structural backbone |

| C=C Double Bond | 1 | Conformational restriction |

| C-N Single Bond | 1 | Amine linkage |

| Total Heavy Atoms | 18 | Molecular complexity |

Two-Dimensional Structural Analysis

The two-dimensional structural representation of etifelmine reveals a diphenylmethylene group attached to a butenylamine chain [2]. The planar projection demonstrates the spatial relationship between functional groups and provides insight into potential intermolecular interactions. The SMILES notation CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN accurately represents the connectivity pattern in two dimensions [15].

The molecular structure exhibits an extended conformation in its two-dimensional representation, with the diphenylmethylene group creating a bulky substituent that influences the overall molecular shape [2]. The primary amine group is positioned at the terminus of the carbon chain, separated from the aromatic systems by the alkene linkage and ethyl group.

Topological polar surface area calculations indicate a value of 26.02 square angstroms, reflecting the limited polar character contributed primarily by the primary amine group [2]. This relatively small polar surface area suggests favorable membrane permeability characteristics while maintaining sufficient polarity for aqueous solubility under physiological conditions.

Three-Dimensional Conformational Analysis

Three-dimensional conformational analysis reveals that etifelmine possesses significant conformational flexibility despite the presence of constraining structural elements [22]. The diphenylmethylene group adopts various orientations relative to the aliphatic chain, creating multiple low-energy conformers that may contribute differently to biological activity.

The central alkene double bond imposes geometric constraints on the molecule, maintaining a planar arrangement of the carbon atoms directly involved in the double bond system [23]. However, rotation around adjacent single bonds allows for conformational sampling of different spatial arrangements of the aromatic rings and terminal amine group.

Molecular dynamics studies on similar diphenylmethylene systems suggest that the two benzene rings can adopt various relative orientations, ranging from nearly coplanar to significantly twisted conformations [23]. These conformational variations influence the overall molecular shape and may affect binding affinity to different biological targets.

The three-dimensional structure analysis indicates that the most stable conformations likely involve optimization of aromatic ring interactions while minimizing steric clashes between the bulky diphenylmethylene group and the aliphatic chain [22]. Energy calculations suggest that conformational barriers are relatively low, allowing for rapid interconversion between different conformational states at physiological temperatures.

Isomerism and Stereochemistry

Etifelmine is classified as an achiral compound, containing no asymmetric carbon centers that would give rise to optical isomers [18]. The molecule exhibits no defined stereocenters, with a count of 0/0 for chiral centers, and demonstrates no optical activity [18]. This achiral nature simplifies the pharmacological profile by eliminating potential differences in biological activity between enantiomers.

Geometric isomerism represents a theoretical possibility at the central alkene double bond, where E/Z isomerism could potentially occur [18]. However, the presence of the bulky diphenylmethylene group creates significant steric hindrance that likely favors one geometric isomer over the other. The E/Z center count is recorded as zero, suggesting that the molecule exists predominantly in a single geometric form under normal conditions [18].

Conformational isomerism constitutes the primary form of structural variation in etifelmine [22]. Rotation around single bonds, particularly those adjacent to the aromatic systems, generates multiple conformational isomers with varying spatial arrangements of functional groups. These conformers may exhibit different binding affinities and biological activities, contributing to the overall pharmacological profile of the compound.

| Isomerism Type | Presence | Significance |

|---|---|---|

| Optical Isomerism | Absent | No chiral centers present |

| Geometric Isomerism | Limited | Steric hindrance favors single form |

| Conformational Isomerism | Present | Multiple low-energy conformers |

| Tautomerism | Absent | No tautomeric equilibria possible |

The absence of tautomeric forms simplifies the chemical behavior of etifelmine, as the compound does not undergo equilibrium shifts between different constitutional isomers [18]. This structural stability contributes to predictable chemical and biological properties.

Structure-Activity Relationships

The structure-activity relationships of etifelmine demonstrate the critical importance of each structural component in determining biological function [21]. The primary amine group serves as an essential pharmacophore, providing the necessary basicity and hydrogen bonding capability required for interaction with biological targets . Modifications to this amine group, such as N-alkylation or conversion to secondary or tertiary amines, typically result in reduced biological activity.

The diphenylmethylene group contributes significantly to the compound's binding affinity through hydrophobic interactions with receptor binding sites . This bulky aromatic system provides the molecular framework necessary for shape complementarity with target proteins. Structural modifications that reduce the size of this group, such as replacement with a single phenyl ring, generally lead to decreased potency.

The central alkene double bond plays a crucial role in maintaining the optimal spatial relationship between the amine and aromatic components . This double bond restricts conformational flexibility, positioning functional groups in orientations that favor productive binding interactions. Reduction of the double bond to a single bond increases molecular flexibility but typically reduces binding affinity due to entropic penalties associated with conformational restriction upon binding.

| Structural Element | Activity Contribution | Modification Effects |

|---|---|---|

| Primary Amine | Essential for receptor binding | Substitution eliminates activity |

| Diphenylmethylene | Hydrophobic binding interactions | Size reduction decreases potency |

| Alkene Linkage | Conformational constraint | Flexibility increase reduces affinity |

| Ethyl Group | Membrane permeability | Chain extension alters selectivity |

The ethyl substituent attached to the carbon chain contributes to the compound's lipophilicity and membrane permeability characteristics . This alkyl group influences the balance between hydrophobic and hydrophilic properties, affecting both pharmacokinetic parameters and receptor subtype selectivity. Modifications to the length or branching pattern of this alkyl group can significantly alter the biological profile of the compound.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4